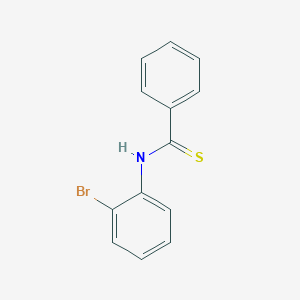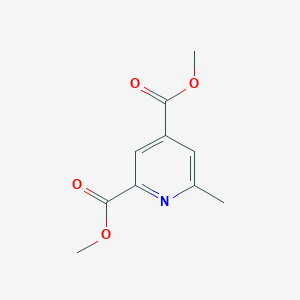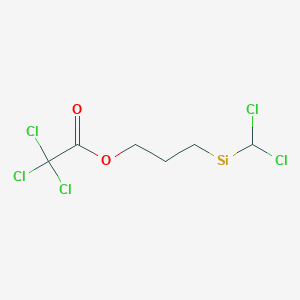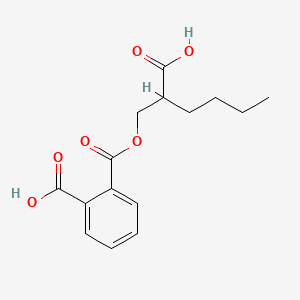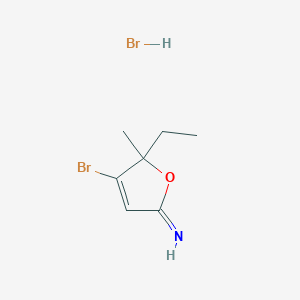
4-Bromo-5-ethyl-5-methylfuran-2-imine;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-ethyl-5-methylfuran-2-imine;hydrobromide is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a bromine atom, an ethyl group, and a methyl group attached to a furan ring, along with an imine group and a hydrobromide salt. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-ethyl-5-methylfuran-2-imine;hydrobromide typically involves the following steps:
Alkylation: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Imine Formation: The imine group can be formed by reacting the furan derivative with a primary amine under acidic conditions to facilitate the condensation reaction.
Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by treating the imine compound with hydrobromic acid (HBr).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and alkylation processes, followed by purification steps such as recrystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-5-ethyl-5-methylfuran-2-imine;hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding furan derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce the imine group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as thiols or amines can replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of furan-2,5-dione derivatives.
Reduction: Formation of 4-Bromo-5-ethyl-5-methylfuran-2-amine.
Substitution: Formation of 4-substituted furan derivatives.
Aplicaciones Científicas De Investigación
4-Bromo-5-ethyl-5-methylfuran-2-imine;hydrobromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-5-ethyl-5-methylfuran-2-imine;hydrobromide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: The imine group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to alterations in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-3-methylfuran-2(5H)-one
- 5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone
- 2-Ethyl-5-methylfuran
Comparison
4-Bromo-5-ethyl-5-methylfuran-2-imine;hydrobromide is unique due to the presence of both bromine and imine groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
83728-44-3 |
|---|---|
Fórmula molecular |
C7H11Br2NO |
Peso molecular |
284.98 g/mol |
Nombre IUPAC |
4-bromo-5-ethyl-5-methylfuran-2-imine;hydrobromide |
InChI |
InChI=1S/C7H10BrNO.BrH/c1-3-7(2)5(8)4-6(9)10-7;/h4,9H,3H2,1-2H3;1H |
Clave InChI |
QBGHFJZMRLBNDX-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C(=CC(=N)O1)Br)C.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[(Prop-2-yn-1-yl)oxy]methyl}thiourea](/img/structure/B14410948.png)
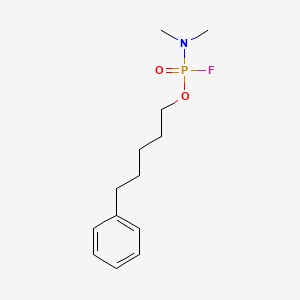
![2-methoxy-4-[(E)-2-quinolin-4-ylethenyl]phenol](/img/structure/B14410956.png)
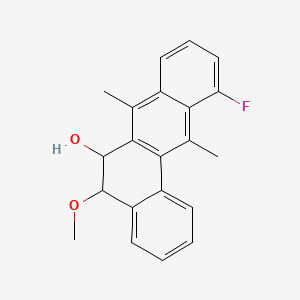
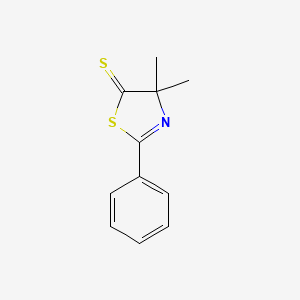
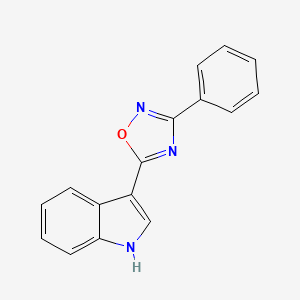
![6a-Ethyl-1-methyloctahydrocyclopenta[b]pyrrole](/img/structure/B14410978.png)
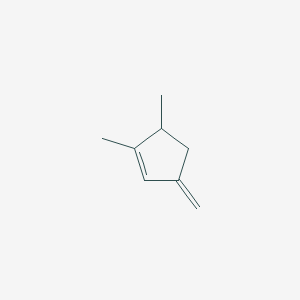
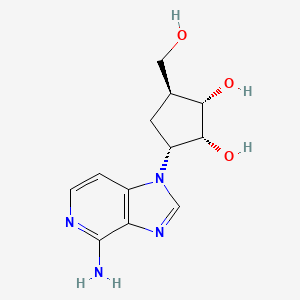
![3-[5-(4-Chlorophenyl)thiophen-2-yl]-4-hydroxy-1H-pyrrole-2,5-dione](/img/structure/B14410998.png)
